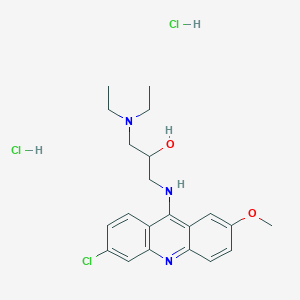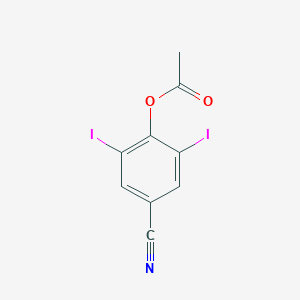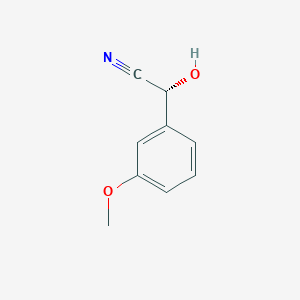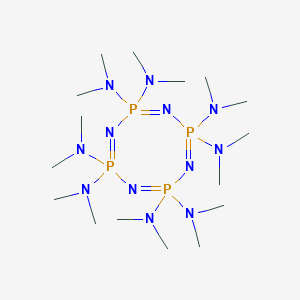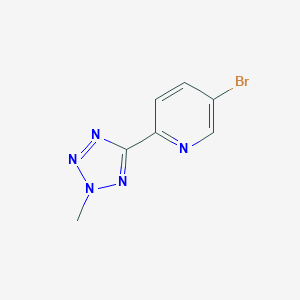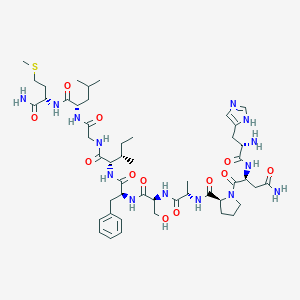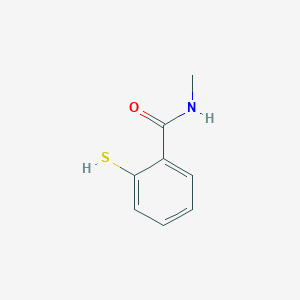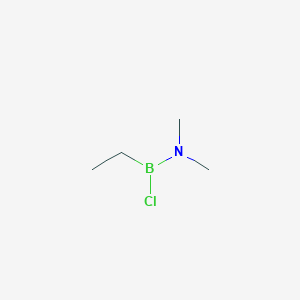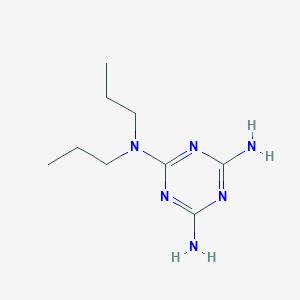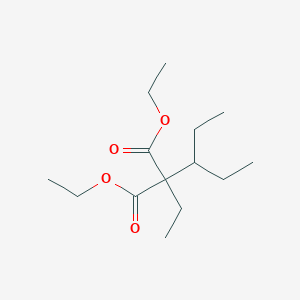
Malonic acid, ethyl(1-ethylpropyl)-, diethyl ester
Vue d'ensemble
Description
Malonic acid, ethyl(1-ethylpropyl)-, diethyl ester, commonly known as diethyl malonate (DEM), is an organic compound with the molecular formula C7H12O4. It is a colorless liquid with a fruity odor and is widely used in organic synthesis. DEM is a versatile reagent and has found numerous applications in the fields of medicinal chemistry, agrochemicals, and polymer chemistry.
Mécanisme D'action
The mechanism of action of diethyl malonate involves its ability to act as a nucleophile. It can undergo nucleophilic substitution reactions with various electrophiles such as alkyl halides, carbonyl compounds, and epoxides. The ester group in Malonic acid, ethyl(1-ethylpropyl)-, diethyl ester is also susceptible to hydrolysis under acidic or basic conditions, leading to the formation of malonic acid.
Effets Biochimiques Et Physiologiques
Diethyl malonate has been shown to exhibit antioxidant and anti-inflammatory properties. It has also been reported to possess antitumor and antiviral activities. Malonic acid, ethyl(1-ethylpropyl)-, diethyl ester has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are mediators of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Diethyl malonate is a versatile reagent that can be easily synthesized and is readily available. It is also relatively inexpensive compared to other reagents used in organic synthesis. However, Malonic acid, ethyl(1-ethylpropyl)-, diethyl ester is highly flammable and requires careful handling. It is also sensitive to moisture and should be stored in a dry environment.
Orientations Futures
There are numerous potential future directions for the use of diethyl malonate in scientific research. Some of these include:
1. Development of new synthetic routes for the production of Malonic acid, ethyl(1-ethylpropyl)-, diethyl ester.
2. Investigation of the antioxidant and anti-inflammatory properties of Malonic acid, ethyl(1-ethylpropyl)-, diethyl ester and its derivatives.
3. Synthesis of new barbiturate derivatives using Malonic acid, ethyl(1-ethylpropyl)-, diethyl ester as a precursor.
4. Development of new pharmaceuticals and agrochemicals using Malonic acid, ethyl(1-ethylpropyl)-, diethyl ester as a building block.
5. Investigation of the potential use of Malonic acid, ethyl(1-ethylpropyl)-, diethyl ester in the treatment of cancer and viral infections.
Conclusion:
Diethyl malonate is a versatile reagent that has found numerous applications in organic synthesis. It is a valuable building block for the synthesis of various compounds and has potential applications in the fields of medicinal chemistry, agrochemicals, and polymer chemistry. Further research is needed to fully explore the potential of diethyl malonate and its derivatives in scientific research.
Méthodes De Synthèse
The synthesis of diethyl malonate involves the reaction of malonic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via esterification, where the carboxylic acid group of malonic acid reacts with the hydroxyl group of ethanol to form the ester.
Applications De Recherche Scientifique
Diethyl malonate is widely used in organic synthesis as a versatile reagent. It is used as a building block in the synthesis of various compounds such as pharmaceuticals, agrochemicals, and dyes. Malonic acid, ethyl(1-ethylpropyl)-, diethyl ester is also used as a precursor in the synthesis of barbiturates, which are commonly used as sedatives and hypnotics.
Propriétés
IUPAC Name |
diethyl 2-ethyl-2-pentan-3-ylpropanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c1-6-11(7-2)14(8-3,12(15)17-9-4)13(16)18-10-5/h11H,6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCAIADYSNMQJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(CC)(C(=O)OCC)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701228264 | |
| Record name | 1,3-Diethyl 2-ethyl-2-(1-ethylpropyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701228264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.35 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Malonic acid, ethyl(1-ethylpropyl)-, diethyl ester | |
CAS RN |
10203-59-5 | |
| Record name | 1,3-Diethyl 2-ethyl-2-(1-ethylpropyl)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10203-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diethyl 2-ethyl-2-(1-ethylpropyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701228264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




